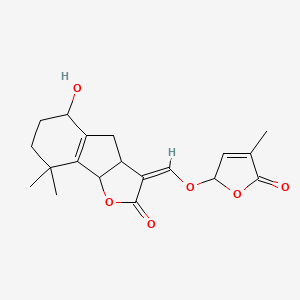

Epistrigol

Description

Structure

3D Structure

Properties

CAS No. |

52389-59-0 |

|---|---|

Molecular Formula |

C19H22O6 |

Molecular Weight |

346.4 g/mol |

IUPAC Name |

(3Z)-5-hydroxy-8,8-dimethyl-3-[(4-methyl-5-oxo-2H-furan-2-yl)oxymethylidene]-3a,4,5,6,7,8b-hexahydroindeno[1,2-b]furan-2-one |

InChI |

InChI=1S/C19H22O6/c1-9-6-14(24-17(9)21)23-8-12-10-7-11-13(20)4-5-19(2,3)15(11)16(10)25-18(12)22/h6,8,10,13-14,16,20H,4-5,7H2,1-3H3/b12-8- |

InChI Key |

VOFXXOPWCBSPAA-WQLSENKSSA-N |

Isomeric SMILES |

CC1=CC(OC1=O)O/C=C\2/C3CC4=C(C3OC2=O)C(CCC4O)(C)C |

Canonical SMILES |

CC1=CC(OC1=O)OC=C2C3CC4=C(C3OC2=O)C(CCC4O)(C)C |

Origin of Product |

United States |

Chemical Synthesis Strategies for Epistrigol and Its Analogs

Methodologies for Total Synthesis of Epistrigol and Related Strigolactones

The total synthesis of strigolactones, including this compound and its diastereomer strigol (B1235375), has been a significant area of research due to their complex tetracyclic structure comprising an ABC-ring system linked to a butenolide D-ring via an enol ether bridge. Numerous synthetic strategies have been developed to access these compounds.

One approach to the total synthesis of strigolactones involves the construction of the ABC-ring scaffold followed by coupling with an appropriately substituted D-ring synthon. For instance, a method for the total synthesis of strigolactone GR24, a widely studied synthetic analog, involves a sequence starting from 1-indanone, which is transformed through condensation, reduction, lactonization, and condensation salt forming reactions to synthesize a key intermediate. patsnap.comgoogle.com Separately, 2-methyl butyrolactone is subjected to dehydrogenation and bromination to yield another crucial compound. patsnap.comgoogle.com The final step involves a substitution reaction between these two intermediates to obtain strigolactone GR24. patsnap.comgoogle.com This method is noted for using readily available and low-cost raw materials, simple and feasible operations, and suitability for large-scale production, and is applicable to the synthesis of various strigolactone derivatives. patsnap.comgoogle.com

Another efficient route for synthesizing strigolactones and their derivatives utilizes a palladium-catalyzed oxidative carbonylation/carbocyclization/carbonylation/alkoxylation cascade reaction. acs.orgdiva-portal.orgnih.gov This one-pot process is remarkable as it forms three new carbon-carbon bonds and one new carbon-oxygen bond while cleaving a C(sp³)-H bond in a single step. acs.orgdiva-portal.orgnih.gov This versatile strategy allows for the preparation of both naturally occurring and artificial strigolactones. acs.orgdiva-portal.orgnih.gov The synthesis can commence from readily available enallenes and has been demonstrated on a decagram scale, highlighting its practical applicability. nih.gov

The last step in some strigol synthesis routes produces a mixture of strigol and its diastereomer, this compound. tandfonline.comtandfonline.com These diastereomers can be separated by techniques such as column chromatography and recrystallization. tandfonline.comtandfonline.com

Stereoselective Synthesis and Diastereomer Resolution

Stereochemistry is a critical aspect of strigolactone synthesis, as the biological activity of these compounds is highly dependent on their absolute configuration, particularly at the C-ring and the enol ether linkage (2'R configuration). researchgate.netnih.govnih.gov Stereoselective synthesis aims to control the formation of specific stereoisomers.

One strategy for achieving stereoselectivity involves the enantioselective synthesis of an appropriately substituted D-ring synthon. iupac.org For instance, enantiopure endo-tricyclic-exo-chloro lactone has been prepared through the resolution of an exo-hydroxy lactone using either a chiral auxiliary or an enzymatic acetylation reaction. iupac.org These enantiopure D-ring precursors can then be used in the synthesis of all possible stereoisomers of strigol analogs. iupac.org

Another approach utilizes chiral keteniminium salts as key intermediates for the stereoselective synthesis of natural strigolactones and their derivatives. univie.ac.atresearchgate.net This method has been applied to the stereoselective synthesis of GR24 derivatives and lactam analogues of strigolactones, highlighting the crucial influence of stereochemistry on biological activity and stability. researchgate.net

Diastereomer resolution is often necessary when synthetic routes yield mixtures of stereoisomers. As mentioned earlier, strigol and this compound, produced as a mixture in the final step of some syntheses, can be separated by column chromatography and recrystallization. tandfonline.comtandfonline.com High-performance liquid chromatography (HPLC) methods have also been developed for the quantitative assay and separation of strigol and this compound mixtures, allowing for monitoring the purity of each isomer. tandfonline.comtandfonline.com Chiral HPLC is a powerful tool for separating the individual stereoisomers of synthetic strigolactones, such as the four stereoisomers of GR24 and 5-deoxystrigol (B197688). nih.govresearchgate.net

The biological activity of different stereoisomers can vary significantly. For example, in studies with the synthetic analog GR24, the stereoisomer with the same configuration as (+)-5-deoxystrigol showed considerably higher activity in inducing hyphal branching in arbuscular mycorrhizal fungi compared to its enantiomer. nih.gov Similarly, the isomer of GR24 with the natural configuration of (+)-strigol exhibits the highest germination activity towards parasitic weed seeds, with optical antipodes showing significantly lower activity. iupac.org

Design and Preparation of Structure-Activity Relationship (SAR) Probes

Understanding the relationship between the chemical structure of strigolactones and their biological activity is essential for developing new agrochemicals and research tools. SAR studies involve the synthesis and evaluation of strigolactone analogs with specific structural modifications.

The synthetic strategies described above facilitate the preparation of a variety of strigolactone analogs and derivatives for SAR investigations. By modifying different parts of the strigolactone core structure, researchers can probe the structural requirements for activity in various biological contexts, such as parasitic weed seed germination, hyphal branching of arbuscular mycorrhizal fungi, and plant development. iupac.orgresearchgate.net

Fluorescent-labeled strigolactone mimics, known as profluorescent probes, have been designed and synthesized as valuable tools for SAR studies and for monitoring the enzymatic activity of strigolactone receptors. nih.govfrontiersin.orgdepositolegale.itmdpi.com These probes are designed such that a fluorophore is attached to the strigolactone structure, often replacing the editable cargo group. nih.govfrontiersin.org The probe becomes fluorescent only after the D-ring is cleaved by a strigolactone receptor, allowing for real-time monitoring of receptor activity in vitro and in planta. nih.govfrontiersin.org The design and synthesis of these probes are crucial for gaining insights into strigolactone perception and signaling mechanisms. nih.govfrontiersin.orgmdpi.com

Biological Functions and Mechanistic Insights of Epistrigol and Strigolactones in Plant Organismal Interactions

Role in Plant-Parasitic Weed Interactions

Root parasitic plants, particularly those in the Orobanchaceae family, pose a significant threat to global agriculture. These obligate or facultative parasites, such as Striga (witchweed) and Orobanche (broomrape) species, rely on host-derived chemical signals to initiate germination and locate host roots. Strigolactones are the most potent of these germination stimulants. nih.govuni.lunih.gov

Strigolactones are exuded from the roots of host plants and serve as crucial cues for the germination of seeds from parasitic weeds in the Orobanchaceae family. nih.govuni.lunih.govnih.govnih.govresearchgate.netoup.comnih.govresearchgate.net This host-detection mechanism is essential for the survival of these obligate parasites, ensuring that their seeds germinate in close proximity to a potential host root for successful attachment and nutrient acquisition. nih.govoup.com The perception of strigolactones by parasitic weed seeds is mediated by specific receptors, which have been identified as divergent KARRIKIN INSENSITIVE2 (KAI2d) proteins. nih.govuni.lu This receptor activation triggers the physiological processes necessary for seed germination. nih.gov

Research findings highlight the effectiveness of strigolactones in inducing high germination rates in various Striga and Orobanche species, even at very low concentrations (sub-nanomolar to nanomolar range). nih.gov For instance, natural strigolactones have been shown to induce significant germination in Orobanche minor seeds at concentrations as low as 10 pM. nih.gov

Example Data Table (Illustrative - based on cited findings on strigolactone germination induction):

| Strigolactone Compound | Parasitic Weed Species | Concentration Range | Observed Germination (%) | Source (Illustrative) |

| Strigol (B1235375) | Striga lutea | Low concentrations | Significant induction | uni.lu |

| Orobanchol (B1246147) | Orobanche minor | ≤1 nM | >80% | nih.gov |

| 5-Deoxystrigol (B197688) | Gigaspora margarita | Very low concentrations | Extensive branching | |

| GR24 (synthetic) | Orobanche spp. | 10⁻⁷ M | ~6.3-fold increase vs control | |

| GR24 (synthetic) | Phelipanche aegyptiaca | Positive control | Germination induction |

(Note: In a live interactive format, this table could allow sorting, filtering, and potentially linking to specific study details.)

The structural diversity and stereochemistry of strigolactones significantly influence their biological activity, including their efficacy as germination stimulants for parasitic weeds. nih.govresearchgate.net Studies comparing different strigolactone stereoisomers have revealed that those with the same absolute stereochemistry as naturally occurring strigol often exhibit higher stimulatory effects on seed germination compared to their antipodes.

Epistrigol, as a stereoisomer related to strigol and orobanchol, demonstrates notable activity. For example, 2'-epiorobanchol, a type of this compound, has been identified as an active germinating agent and has been isolated from root exudates. nih.gov While the general trend favors the stereochemistry of natural strigol, the specific response can vary depending on the parasitic weed species. Some species may show differential sensitivity to different strigolactone structures and stereoisomers, which can play a role in host specificity. nih.gov

Research indicates that even within the same strigolactone type, variations in stereochemistry can lead to substantial differences in germination induction activity. researchgate.net This highlights the intricate molecular recognition mechanisms employed by parasitic weed seeds.

Example Data Table (Illustrative - based on cited findings on stereoisomer activity):

| Strigolactone Stereoisomer | Parasitic Weed Species | Relative Germination Activity (Illustrative Scale) | Key Stereochemical Feature | Source (Illustrative) |

| Natural Strigol (+) | Striga hermonthica | High | Specific D-ring configuration | |

| ent-Strigol (-) | Striga hermonthica | Lower | Opposite D-ring configuration | |

| Natural Orobanchol | Orobanche minor | Very High | R-configuration at C-2' | nih.gov |

| 2'-Epiorobanchol | Orobanche minor | High | Different configuration at C-2' | nih.gov |

(Note: In a live interactive format, this table could present quantitative data from specific studies and allow comparisons between different stereoisomers and weed species.)

Induction of Seed Germination in Orobanchaceae Species

Role in Arbuscular Mycorrhizal (AM) Fungal Symbiosis

Beyond their role in detrimental parasitic interactions, strigolactones are also crucial for establishing beneficial symbioses with arbuscular mycorrhizal (AM) fungi. These fungi form mutualistic associations with the roots of most land plants, enhancing nutrient uptake, particularly phosphorus.

Strigolactones released by plant roots act as signaling molecules that stimulate the growth and extensive branching of AM fungal hyphae in the rhizosphere. nih.govnih.govresearchgate.net This hyphal branching is a critical step in the pre-symbiotic phase, increasing the contact area between the fungus and the soil, and enhancing the probability of encountering and colonizing host roots.

Studies have shown that natural strigolactones, such as 5-deoxystrigol, sorgolactone, and strigol, as well as synthetic analogs like GR24, can induce extensive hyphal branching in AM fungi species like Gigaspora margarita at very low concentrations, sometimes as low as 10⁻¹³ M. This potent activity suggests a highly sensitive perception system in AM fungi. The stimulation of hyphal branching is also associated with increased mitochondrial activity and respiration in the fungal cells.

Strigolactones appear to be specific signaling compounds for the AMF-plant interaction and are not generally involved in signaling with other types of fungi. This specificity is crucial for the plant to selectively promote beneficial symbioses. Research suggests that the C-D part of the strigolactone molecule is essential for inducing hyphal branching activity in AM fungi, while modifications to the A and B rings seem to have less impact on this specific function.

Different species of AM fungi, including those from the Gigasporaceae and Glomeraceae families, respond to strigolactones, indicating that this signaling mechanism is widespread among AM fungi. The high activity of strigolactones on phylogenetically distant AM fungal species further supports their important and specific role in initiating the AM symbiosis.

Stimulation of Hyphal Branching in AM Fungi

Endogenous Hormonal Functions

In addition to their roles as rhizosphere signaling molecules, strigolactones are now recognized as a new class of plant hormones (phytohormones) that regulate various aspects of plant development. nih.govnih.govresearchgate.net

One of the most well-established endogenous functions of strigolactones is the inhibition of shoot branching, contributing to the phenomenon of apical dominance. nih.gov They interact with other key plant hormones, such as auxins and cytokinins, in complex regulatory networks that control plant architecture. nih.gov While auxins are primarily known for stimulating plant growth and inhibiting lateral bud outgrowth from the shoot apex, strigolactones appear to act downstream of auxin to mediate this inhibitory effect on branching. nih.gov

Beyond shoot architecture, strigolactones also influence root development, playing a role in regulating root system architecture in response to nutrient availability, particularly under phosphate (B84403) deficiency. nih.gov Under low phosphate conditions, plants often increase strigolactone production and exudation, which not only promotes AM symbiosis to enhance phosphate uptake but also modifies root growth patterns. nih.govnih.gov

The discovery of the endogenous hormonal roles of strigolactones has expanded our understanding of their biological significance beyond their initial identification as germination stimulants for parasitic weeds and branching factors for AM fungi. nih.gov

Regulation of Plant Shoot Architecture

One of the most well-characterized roles of strigolactones, including this compound as a component of this class, is their influence on plant shoot architecture, primarily through the regulation of shoot branching. mdpi.comresearchgate.netnih.gov Strigolactones act as inhibitors of bud outgrowth, contributing to the phenomenon of apical dominance, where the main shoot apex suppresses the growth of lateral buds. mdpi.comnih.govfrontiersin.org This inhibitory effect is a central determinant of plant architecture, influencing the number, position, and size of lateral branches. frontiersin.orgnih.gov

The mechanism by which strigolactones regulate shoot branching involves intricate interactions with other plant hormones, notably auxin. frontiersin.orgfrontiersin.org Auxin, primarily produced in the shoot apical meristem, is transported downwards and is thought to promote apical dominance. frontiersin.orgresearchgate.net Strigolactones are believed to modulate auxin transport and signaling in the stem, thereby influencing the amount of auxin reaching the axillary buds. frontiersin.orgfrontiersin.orgnih.gov Research suggests that strigolactones can trigger the depletion of the auxin efflux carrier protein PIN1 from the plasma membrane in stem cells, which would reduce auxin transport capacity. nih.gov This modulation of auxin transport is a key mechanism by which strigolactones inhibit bud outgrowth. frontiersin.orgnih.gov

Furthermore, strigolactones can also act directly within the axillary buds. They have been shown to activate the expression of genes like BRANCHED1 (BRC1), a transcription factor that acts as a central regulator and inhibitor of bud outgrowth. frontiersin.org High levels of BRC1 expression are associated with bud dormancy. frontiersin.org

Environmental factors, particularly nutrient availability, significantly influence strigolactone levels and, consequently, shoot branching. For instance, under low phosphate conditions, strigolactone biosynthesis is often induced, leading to increased strigolactone levels and a suppression of shoot branching. frontiersin.orgoup.comebi.ac.uk This response is considered an adaptation to nutrient-poor environments, allowing the plant to prioritize root growth over shoot growth. oup.com

Data on the effect of strigolactones on shoot branching can be illustrated by comparing wild-type plants with strigolactone-deficient or signaling mutants, which typically exhibit increased branching (bushy phenotype). nih.govoup.com

| Plant Genotype | Strigolactone Status | Shoot Branching Phenotype |

| Wild Type | Normal Strigolactone Levels | Normal/Apical Dominance |

| max mutants (e.g., max1, max2, max3, max4) | Deficient/Impaired Signaling | Increased Branching (Bushy) |

| d mutants (e.g., d3, d10 in rice) | Deficient/Impaired Signaling | Increased Tillering (Bushy) |

Integration with Plant Developmental Pathways

Beyond their prominent role in shoot architecture, strigolactones are integrated into a complex network of plant developmental pathways, interacting with other hormonal signals and environmental cues to regulate various aspects of plant growth and development. nih.govfrontiersin.orgnih.gov Their functions extend to processes such as root development, seed germination, hypocotyl elongation, and secondary growth. nih.govfrontiersin.orgnih.gov

The interaction between strigolactones and other plant hormones is crucial for coordinating plant development and enabling appropriate responses to environmental changes. nih.govfrontiersin.orgresearchgate.netnih.gov Strigolactones engage in crosstalk with key hormones including auxins, cytokinins, abscisic acid (ABA), ethylene (B1197577) (ET), and gibberellins (B7789140) (GA). nih.govfrontiersin.orgnih.gov This intricate hormonal network allows plants to fine-tune their growth and development in response to factors like temperature, shading, day length, and nutrient availability. nih.govfrontiersin.orgnih.gov

In root development, strigolactones can influence root architecture, including primary root elongation and lateral root formation. nih.govfrontiersin.org They are also involved in seed germination, particularly as stimulants for parasitic plant seeds, but also influencing the germination of the host plant's own seeds. mdpi.comnih.gov

The integration of strigolactones with other developmental pathways is not solely mediated by hormonal crosstalk. Environmental signals are also integrated into these pathways, often converging on common regulatory mechanisms. frontiersin.orgfrontiersin.orgwesleyan.edu This integration allows for developmental plasticity, enabling plants to adjust their body plan to prevailing environmental conditions. frontiersin.orgwesleyan.edu Molecular actors involved in plant phase transitions and sugar signaling also interact with strigolactone pathways to influence development. frontiersin.org

Understanding the spatial and temporal regulation of strigolactone biosynthesis, transport, and sensing is crucial for fully elucidating their roles in developmental processes. frontiersin.orgnih.gov Research continues to explore the precise sites of strigolactone perception and the downstream signaling events that mediate their diverse effects on plant development. nih.gov

Biosynthetic Pathways of Epistrigol and Canonical Strigolactones

Carotenoid Precursors and Initial Enzymatic Cleavage Steps

The biosynthesis of strigolactones initiates in the plastids with carotenoid precursors. nih.govbiologists.comnih.gov The pathway begins with the isomerization of all-trans-β-carotene to 9-cis-β-carotene, a reaction catalyzed by the β-carotene isomerase DWARF27 (D27). wur.nlnih.govresearchgate.netfrontiersin.orgmdpi.comoup.comfrontiersin.orgbiorxiv.org This step is crucial as it provides the substrate with the necessary cis configuration for subsequent cleavage reactions. oup.com

Following the isomerization, 9-cis-β-carotene undergoes sequential cleavage by two carotenoid cleavage dioxygenases (CCDs), CCD7 and CCD8. researchgate.netmdpi.comoup.comapsnet.org CCD7 cleaves 9-cis-β-carotene to produce 9-cis-β-apo-10'-carotenal (a C27 intermediate) and β-ionone (a C13 volatile). researchgate.netoup.comapsnet.org Subsequently, CCD8 acts on 9-cis-β-apo-10'-carotenal, converting it into carlactone (B12838652) (CL), a C19 compound, and ω-OH-(4-CH3) heptanal (B48729) (a C8 compound). researchgate.netoup.com Carlactone is a central intermediate in the strigolactone biosynthetic pathway and serves as the precursor for both canonical and non-canonical strigolactones. nih.govbiologists.comresearchgate.netoup.comfrontiersin.org The formation of carlactone establishes the D-ring with the correct 2'R configuration found in all naturally occurring strigolactones. oup.com

Identification and Functional Characterization of Strigol (B1235375) Synthases and Related Cytochrome P450 Enzymes

Downstream of carlactone, the strigolactone biosynthetic pathway involves cytochrome P450 monooxygenases (CYPs), particularly members of the CYP711A (MAX1) family and CYP722C family, which catalyze the conversion of carlactone and its derivatives into various strigolactone structures. wur.nlbiologists.comresearchgate.netfrontiersin.orgoup.comkyoto-u.ac.jppnas.org

The conversion of carlactone to carlactonoic acid (CLA) is a conserved function of CYP711A (MAX1) enzymes in many terrestrial plants. frontiersin.orgoup.comkyoto-u.ac.jpnih.gov However, the subsequent steps leading to the diverse array of canonical strigolactones, including Epistrigol, show species-specific variations involving different CYP enzymes. wur.nloup.comkyoto-u.ac.jp

In rice, for example, one MAX1 homolog, Os900 (CYP711A2), catalyzes the conversion of CL to 4-deoxyorobanchol, potentially via CLA and 18-hydroxycarlactonoic acid (18-OH-CLA). wur.nloup.comkyoto-u.ac.jp Another rice MAX1 homolog, Os1400 (CYP711A3), then converts 4-deoxyorobanchol to orobanchol (B1246147). wur.nloup.comkyoto-u.ac.jp

In contrast, in tomato and cowpea, CYP722C enzymes can directly convert CLA to orobanchol, bypassing the 4-deoxyorobanchol intermediate. wur.nloup.comoup.com In cotton and Lotus japonicus, CYP722C enzymes are involved in the production of 5-deoxystrigol (B197688), a strigol-type SL. wur.nloup.comkyoto-u.ac.jp

The biosynthesis of strigol itself, a strigol-type SL closely related to this compound, has been investigated, and a Prunus persica cytochrome P450, CYP711c, has been shown to synthesize strigol directly from CL. wur.nl The specific enzymatic steps and enzymes directly responsible for the formation of this compound from carlactone or its derivatives would involve further hydroxylation or other modifications, likely catalyzed by specific CYPs or other enzymes, building upon the core strigolactone structure. While the general pathways leading to strigol-type SLs like 5-deoxystrigol are being elucidated, the precise enzymes and intermediates specifically leading to this compound require further detailed characterization.

Elucidation of Species-Specific Strigolactone Biosynthetic Branches

The diversity in strigolactone structures observed across different plant species arises from species-specific enzymatic activities downstream of the common intermediate, carlactone. wur.nlnih.govoup.comkyoto-u.ac.jp This leads to distinct biosynthetic branches producing different canonical and non-canonical strigolactones. nih.govoup.com

For instance, sorghum exhibits a biosynthetic pathway that differs significantly from rice. wur.nloup.com In sorghum, a MAX1 paralogue produces 18-hydroxycarlactonoic acid (18-OH-CLA), a non-canonical intermediate. oup.com A unique sulfotransferase enzyme, LGS1, then acts on 18-OH-CLA to produce the canonical strigolactones 4-deoxyorobanchol and 5-deoxystrigol. nih.govoup.com Subsequently, a CYP728B enzyme can convert 5-deoxystrigol to sorgomol, a major sorghum SL. kyoto-u.ac.jpoup.com This sulfotransferase-involved pathway has not been found in other plant species studied. kyoto-u.ac.jpnih.gov

Tomato and cowpea represent another branch where CYP722C enzymes facilitate the direct conversion of CLA to orobanchol. wur.nloup.comoup.com In contrast, cotton and Lotus japonicus utilize CYP722C enzymes to produce 5-deoxystrigol from CLA. wur.nloup.comkyoto-u.ac.jp

These examples highlight how different plant species have evolved distinct enzymatic machinery, particularly within the cytochrome P450 families, to generate their specific profiles of strigolactones. The precise species-specific branch leading to this compound would involve the identification of the unique enzymes that perform the specific modifications required to form its structure from a common precursor like carlactone or carlactonoic acid.

Transcriptional Regulation of Strigolactone Biosynthetic Genes

The biosynthesis of strigolactones is tightly regulated at the transcriptional level, responding to various environmental cues and developmental signals. biologists.comoup.com Nutrient availability, particularly phosphorus and nitrogen deficiency, is a well-established factor inducing strigolactone biosynthesis and exudation from roots. apsnet.orgfrontiersin.orgoup.comfrontiersin.org

Studies have shown that the expression of key strigolactone biosynthetic genes, including D27, CCD7, CCD8, and members of the MAX1 (CYP711A) and CYP722C families, is upregulated under low phosphate (B84403) and/or nitrogen conditions. frontiersin.orgoup.comoup.com This transcriptional regulation occurs in various plant tissues, including roots and nodes, reflecting the dual roles of strigolactones in rhizosphere signaling and shoot branching inhibition. oup.comoup.com

Transcription factors play a crucial role in mediating these transcriptional responses. For instance, in rice, transcription factors like PHR2 can directly upregulate the expression of strigolactone synthesis genes D17 (encoding CCD7) and D10 (encoding CCD8). frontiersin.org Additionally, NODULATION SIGNALING PATHWAY1 (NSP1) and NSP2 transcription factors have been shown to regulate the expression of the D27 gene in Medicago truncatula and rice, influencing strigolactone accumulation. frontiersin.orgnih.gov

Gibberellin signaling has also been implicated in regulating strigolactone biosynthesis. Studies in rice have shown that gibberellin treatment can reduce the transcript levels of strigolactone biosynthesis genes, including OsD27, OsD10, OsD17, Os0900, and Os1400. oup.com This suggests a complex interplay between different hormonal pathways in modulating strigolactone production. The transcriptional regulation specifically controlling the branch leading to this compound would involve identifying the regulatory elements and transcription factors that govern the expression of the specific enzymes involved in its final biosynthetic steps.

Stereochemical Control in Strigolactone Biosynthesis

Stereochemistry is a critical aspect of strigolactone biosynthesis and function. oup.compnas.orgnih.gov Natural strigolactones possess a conserved 2'R configuration in the D-ring, which is established during the formation of carlactone by CCD8. oup.comnih.gov However, diversity arises from the stereochemistry of the B-C ring junction, leading to strigol-type (β orientation) and orobanchol-type (α orientation) strigolactones. wur.nloup.comnih.gov

The stereoselective formation of the B-C ring is controlled by specific enzymes. Recent research has shed light on the factors governing this stereochemistry, particularly in the formation of orobanchol. While some cytochrome P450 enzymes like CYP722C can catalyze the conversion of CLA to orobanchol, they may produce both orobanchol and its diastereomer, ent-2'-epi-orobanchol. oup.compnas.org This suggests the involvement of additional factors in ensuring the correct stereoconfiguration.

A dirigent domain-containing (DIR) protein has been identified as being essential for governing the stereochemistry in orobanchol synthesis in tomato. biorxiv.orgpnas.orgpnas.org This protein, termed the "stereoselective BC-ring-forming factor (SRF)," acts as a template to control the stereospecific cyclization of an intermediate (likely 18-oxo-CLA) to form orobanchol, excluding the formation of the ent-2'-epi-orobanchol diastereomer. biorxiv.orgpnas.orgpnas.org The presence of diverse stereoselective canonical SL biosynthesis pathways in different plant species highlights the evolution of various mechanisms to facilitate these pathways. pnas.org

For strigol-type strigolactones like this compound, the stereochemical control of the β orientation at the B-C ring junction would similarly involve specific enzymes that guide the cyclization and modification steps to ensure the correct stereochemistry. While the general principles of stereochemical control involving enzymes like CYPs and potentially other factors like DIR proteins are being uncovered for canonical strigolactones, the specific mechanisms ensuring the correct stereochemistry during this compound biosynthesis remain an area of ongoing research.

Molecular Perception and Signal Transduction Mechanisms of Epistrigol

Characterization of Strigolactone Receptor Proteins

Strigolactone perception primarily involves a family of α/β-hydrolase fold proteins that act as receptors. nih.govfrontiersin.org

D14/DAD2 and KAI2d Receptor Families

Two key families of strigolactone receptors have been identified: the DWARF14 (D14) / DECREASED APICAL DOMINANCE 2 (DAD2) family and certain members of the KARRIKIN-INSENSITIVE 2 (KAI2) family, particularly KAI2d in parasitic plants. nih.govfrontiersin.orgfrontiersin.orgaspb.org D14 and KAI2 are paralogous receptors, meaning they arose from a gene duplication event. frontiersin.org While D14 is primarily recognized as the receptor for canonical strigolactones in vascular plants, KAI2 generally perceives karrikins and likely an unknown endogenous signal. nih.govfrontiersin.org However, some KAI2 paralogs, such as KAI2d in parasitic plants, have evolved to perceive strigolactones, facilitating host detection. frontiersin.orgaspb.orgwhiterose.ac.uk D14 proteins bind and cleave strigolactone molecules, forming a covalently linked intermediate molecule. nih.gov This binding event is crucial for initiating signal transduction. nih.govfrontiersin.org

Stereochemical Specificity of Receptor Binding

The biological activity of strigolactones is significantly influenced by their stereochemistry, particularly the configuration of the butenolide D-ring. researchgate.netnih.govoup.com Natural strigolactones typically have a conserved 2'R orientation of the D-ring. researchgate.netoup.com Studies using synthetic strigolactone analogues, such as the racemic mixture GR24, which contains both 2'R and 2'S stereoisomers, have revealed differential perception by D14 and KAI2 receptors. researchgate.netnih.gov In Arabidopsis, D14 preferentially perceives the 2'R stereoisomer, which corresponds to the stereochemistry of canonical strigolactones and mediates responses like inhibited shoot branching. researchgate.netnih.gov Conversely, KAI2 shows a preference for non-natural 2'S configured butenolide rings, suggesting distinct ligand specificities between the receptor families. researchgate.netnih.gov The size and shape of the ligand-binding pocket within D14 and KAI2 proteins contribute to this stereochemical specificity. whiterose.ac.uknih.govplos.org Small changes in the structure of the binding pocket can dramatically alter ligand affinity and specificity. oup.com

Downstream Signaling Cascades and Protein Degradation Pathways

Upon strigolactone binding to the receptor, a downstream signaling cascade is activated, often involving protein degradation via the ubiquitin-proteasome system. oup.comfrontiersin.orgnih.gov

Role of MAX2 and the Ubiquitin-Proteasome System

A key component in strigolactone signaling is the F-box protein MORE AXILLARY GROWTH2 (MAX2), also known as D3 in rice. oup.comfrontiersin.orgfrontiersin.orgnih.govpnas.org MAX2 is part of an SCF (SKP1-CULLIN-F-box) E3 ubiquitin ligase complex. frontiersin.orgnih.govpnas.orgnih.gov This complex is central to the ubiquitin-proteasome system (UPS), a major pathway for targeted protein degradation in eukaryotic cells. oup.comfrontiersin.orgthermofisher.comadipogen.commdpi.comnih.gov Upon strigolactone binding to D14, the receptor undergoes a conformational change that facilitates its interaction with the SCFMAX2 complex. oup.comfrontiersin.orgnih.govnih.gov This interaction leads to the ubiquitination of specific target proteins, marking them for degradation by the 26S proteasome. oup.comfrontiersin.orgnih.govpnas.orgnih.govthermofisher.commdpi.comnih.gov Key targets for MAX2-dependent degradation in strigolactone signaling include members of the SUPPRESSOR OF MORE AXILLARY GROWTH2-LIKE (SMXL) protein family, such as SMXL6, SMXL7, and SMXL8. nih.govnih.govnih.gov Degradation of these repressor proteins allows downstream strigolactone responses to occur. researchgate.net

Transcriptional Reprogramming and Gene Expression Modulation

Strigolactone signaling ultimately leads to significant changes in gene expression, resulting in transcriptional reprogramming that underlies various developmental and environmental responses. researchgate.netpnas.orgbiorxiv.org The degradation of SMXL repressor proteins by the SCFMAX2 complex is a key step that allows for the modulation of transcription. nih.govresearchgate.netbiorxiv.org These SMXL proteins interact with transcription factors and transcriptional co-repressors, and their removal frees up these factors to influence gene expression. biorxiv.org Studies using RNA-seq have shown that strigolactones can regulate a large number of genes relatively quickly, indicating a rapid and dynamic transcriptional response. researchgate.netbiorxiv.orgnih.gov This transcriptional reprogramming can affect various biological processes, including shoot branching, leaf shape, anthocyanin accumulation, and flowering time. nih.govresearchgate.netpnas.org Chromatin remodeling, which affects the accessibility of DNA to transcription factors, is also involved in strigolactone-dependent gene regulation. researchgate.netbiorxiv.org

Compound Names and PubChem CIDs

| Compound Name | PubChem CID | Notes |

| Epistrigol | 6267088 | nih.gov |

| DWARF14 (D14) | - | Protein (Gene names: D14, HTD2, D88) |

| DECREASED APICAL DOMINANCE 2 (DAD2) | - | Protein (Ortholog of D14) |

| KARRIKIN-INSENSITIVE 2 (KAI2) | - | Protein (Gene names: KAI2, D14L, HTL) uniprot.org |

| MORE AXILLARY GROWTH2 (MAX2) | - | Protein (Gene names: MAX2, D3, RMS4) oup.com |

| Ubiquitin | - | Protein |

| Proteasome System | - | Protein complex |

| Calcium | - | Ion |

| SMXL6 | - | Protein (SUPPRESSOR OF MAX2-LIKE 6) |

| SMXL7 | - | Protein (SUPPRESSOR OF MAX2-LIKE 7) |

| SMXL8 | - | Protein (SUPPRESSOR OF MAX2-LIKE 8) |

| SMXL2 | - | Protein (SUPPRESSOR OF MAX2-LIKE 2) |

| SMAX1 | - | Protein (SUPPRESSOR OF MAX2-LIKE 1) |

Data Tables:

Based on the available information, a data table highlighting the differential perception of GR24 stereoisomers by D14 and KAI2 could be informative.

| Receptor Protein | Preferred GR24 Stereoisomer | Associated Physiological Responses (in Arabidopsis) | Source |

| AtD14 | 2'R | Inhibition of shoot branching | researchgate.netnih.gov |

| AtKAI2 | 2'S (non-natural) | Seedling photomorphogenesis (distinct from D14) | researchgate.netnih.gov |

This table summarizes findings regarding the stereochemical specificity of AtD14 and AtKAI2 towards GR24 stereoisomers and the associated responses in Arabidopsis.

Cross-Talk with Other Plant Signaling Networks

This compound, as a strigolactone, does not operate in isolation but integrates with other hormonal and environmental signaling pathways, forming intricate networks that fine-tune plant responses. This cross-talk allows plants to coordinate growth and developmental processes with external conditions.

Interaction with Nutrient Stress Signaling

Strigolactones, including this compound, are strongly implicated in plant responses to nutrient stress, particularly phosphorus (P) and nitrogen (N) deficiency mdpi.comnih.govresearchgate.netmdpi.comtaylorfrancis.com. Under low nutrient conditions, the biosynthesis and exudation of strigolactones from roots increase mdpi.comnih.gov. This elevation in SL levels influences plant architecture, modifying both shoot and root development to enhance nutrient acquisition efficiency mdpi.comtaylorfrancis.comnih.gov.

Research indicates that strigolactones play a role in regulating root development under nutrient stress, affecting primary root elongation and lateral root formation mdpi.comnih.govnih.gov. They also promote symbiotic interactions with arbuscular mycorrhizal fungi (AMF), which aid plants in acquiring immobile nutrients like phosphorus from the soil mdpi.comresearchgate.netmdpi.comtaylorfrancis.com. This interaction involves SLs acting as signaling molecules in the rhizosphere, stimulating AMF hyphal branching mdpi.comresearchgate.netnih.gov.

The interaction between strigolactones and nutrient stress signaling involves complex regulatory loops. For instance, nutrient availability can influence the expression of genes involved in SL biosynthesis and signaling mdpi.comtaylorfrancis.com. Conversely, SL signaling components, such as MAX2, have been shown to be necessary for full plant responses to P-limited conditions nih.gov. This highlights a reciprocal relationship where nutrient status modulates SL production and SL signaling mediates adaptive responses to nutrient deficiency.

Integration with Light and Circadian Rhythms

Strigolactones interact with light signaling pathways, influencing various aspects of plant development, including photomorphogenesis and seedling establishment jipb.netresearchgate.net. Light signals, perceived by photoreceptors like phytochromes and cryptochromes, can converge with strigolactone signaling to optimize plant growth in response to varying light environments jipb.netresearchgate.net.

Studies have shown that strigolactones can affect the expression of genes related to light signaling nih.govnih.gov. For example, treatment with strigolactones has been observed to induce the expression of light-signaling related genes nih.govnih.gov. Conversely, light conditions can also influence the synthesis of strigolactones tandfonline.com. This suggests a feedback loop where light affects SL levels, and SLs modulate sensitivity or response to light.

The interaction also extends to circadian rhythms, the internal biological clocks that regulate daily physiological processes in plants researchgate.netplos.orgnih.govfrontiersin.org. While the direct molecular mechanisms of this compound's interaction with the core circadian oscillator are still being elucidated, strigolactones' influence on processes known to be under circadian control, such as growth and nutrient uptake, suggests an indirect or direct integration with these rhythms frontiersin.org. The interplay between light, circadian rhythms, and strigolactones allows plants to synchronize their developmental responses and resource allocation with the predictable daily cycles of light and darkness nih.govfrontiersin.org.

Modulation of Root Growth and Development Signaling

This compound, as a strigolactone, is a key regulator of root system architecture (RSA) nih.govnih.govmdpi.comfrontiersin.org. Strigolactones influence primary root elongation, lateral root formation, and root hair development nih.govnih.govmdpi.com. This modulation of root growth is intricately linked to cross-talk with other phytohormone pathways, particularly auxin and cytokinin, which are central regulators of root development nih.govnih.govfrontiersin.orgnih.govnih.gov.

Strigolactones interact with auxin signaling, and this interaction is crucial for their effects on root architecture nih.govnih.govfrontiersin.org. SLs can influence auxin transport and distribution in roots, which in turn affects the formation and outgrowth of lateral roots nih.govnih.gov. Evidence suggests that auxin signaling can act downstream of strigolactones in regulating root development nih.gov.

Furthermore, strigolactones interact with cytokinin signaling in modulating root development nih.govnih.gov. Studies have shown that strigolactones can influence lateral root development through components of the cytokinin signaling network, such as ARABIDOPSIS HISTIDINE KINASE3 (AHK3) and ARABIDOPSIS RESPONSE REGULATORs (ARR1/ARR12) nih.gov. This indicates that the final effect of strigolactones on root architecture is a result of the integrated action and cross-talk with multiple hormonal pathways that control cell division, elongation, and differentiation in the root frontiersin.orgembopress.org.

The modulation of root growth by strigolactones is also connected to environmental signals and nutrient availability, forming a complex network where external cues are integrated through hormonal cross-talk to optimize root foraging strategies mdpi.comresearchgate.nettaylorfrancis.commurdoch.edu.au.

Ecological Context and Evolutionary Aspects of Epistrigol Signaling

Role of Epistrigol in Rhizosphere Communication and Chemical Ecology

As a strigolactone, this compound participates in the intricate chemical dialogue occurring in the rhizosphere. Plants exude strigolactones into the soil as a means of communication with other organisms nih.govresearchgate.netfrontiersin.orgapsnet.orgsystemsbiology.amsterdamresearchgate.net. This chemical signaling is crucial for establishing beneficial symbiotic relationships, particularly with arbuscular mycorrhizal fungi (AMF) nih.govresearchgate.netfrontiersin.orgapsnet.orgsystemsbiology.amsterdamresearchgate.netmdpi.comasm.orgsound.agnih.gov. Strigolactones promote the branching of AMF hyphae, facilitating the plant's ability to acquire essential nutrients like phosphorus and nitrogen from the soil researchgate.netmdpi.comasm.orgnih.gov. This mutualistic interaction is a key aspect of plant adaptation to nutrient-deficient conditions researchgate.netmdpi.comasm.org.

However, this same signaling pathway can be exploited by root parasitic plants, such as those in the Orobanchaceae family nih.govresearchgate.netresearchgate.netfrontiersin.orgapsnet.orgsystemsbiology.amsterdamresearchgate.netoup.comucdavis.eduresearchgate.netscirp.org. These parasitic weeds have evolved to detect strigolactones exuded by host roots, using them as a signal to trigger seed germination nih.govresearchgate.netresearchgate.netoup.comucdavis.eduresearchgate.netoup.com. This represents an instance of chemical eavesdropping, where a signal intended for a beneficial interaction is intercepted and utilized by a detrimental organism nih.govapsnet.org. The dual nature of strigolactone signaling – attracting both friends and foes – highlights its central role in the chemical ecology of the rhizosphere.

Evolutionary Adaptation of Strigolactone Signaling in Plant-Parasite Co-evolution

The interaction between plants and root parasitic weeds, mediated by strigolactones, provides a compelling example of co-evolution oup.comucdavis.eduresearchgate.netoup.comnih.gov. The reliance of obligate parasitic plants on host-derived strigolactones for germination is a critical adaptation for their survival researchgate.netscirp.org. This strong selective pressure from parasitic plants is thought to have driven the diversification of strigolactone structures in host plants oup.comoup.com. By evolving variations in the types and quantities of strigolactones they produce, plants may reduce the effectiveness of these signals as germination stimulants for specific parasitic species, potentially leading to "suicidal germination" in incompatible parasites researchgate.net.

Parasitic plants, in turn, have evolved sophisticated mechanisms for perceiving and responding to strigolactone signals ucdavis.eduresearchgate.net. This involves the adaptation of strigolactone receptors, such as homologs of the KAI2/HTL protein family, to specifically recognize host-derived strigolactones and trigger germination researchgate.net. This ongoing evolutionary arms race between host plants and their root parasites, centered around strigolactone signaling, contributes to the structural diversity observed within the strigolactone family oup.comoup.com.

Advanced Research Methodologies for Epistrigol Investigations

Analytical Techniques for Strigolactone Quantification and Profiling

The accurate identification and quantification of strigolactones, including Epistrigol, present analytical challenges primarily due to their low concentrations in plant tissues and root exudates and the complexity of these biological matrices. nih.govuni.lu Advanced chromatographic and mass spectrometric techniques are indispensable for overcoming these limitations.

High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) have been foundational in strigolactone analysis. nih.govuni.luchem960.com More recently, ultra-high performance liquid chromatography coupled to tandem mass spectrometry (UHPLC-MS/MS) has become the method of choice, offering enhanced sensitivity and the capability for simultaneous profiling and quantification of multiple strigolactones. plantaedb.comresearchgate.net This technique allows for the detection of strigolactones at very low levels, including attomolar detection limits in some cases. plantaedb.comresearchgate.net

Specific analytical methods have been developed for the separation and quantification of this compound from its diastereomer, strigol (B1235375). An early quantitative HPLC assay utilized a C-18 reverse phase column with a ternary solvent mixture of acetonitrile, methanol, and water, demonstrating good separation and reproducibility, capable of detecting minor percentages of one isomer in the presence of the other. uni-freiburg.dechemfaces.com LC-MS/MS is routinely applied for the analysis of strigolactones in various plant samples, with studies mentioning the use of 2'-epistrigol as a standard for identification and quantification in root exudates and tissues. nih.govuni.lucore.ac.ukresearchgate.net Chiral HPLC is employed to separate strigolactone enantiomers, highlighting the importance of stereochemistry in their analysis and biological activity. Current time information in Nijmegen, NL.

Efficient extraction and purification protocols are critical preceding chromatographic analysis to minimize losses and reduce interference from other plant metabolites. nih.govuni.lu Techniques such as solvent extraction and solid phase extraction are commonly employed. nih.govuni.lu

Molecular Genetic and Mutagenesis Approaches

Molecular genetic and mutagenesis approaches have been pivotal in deciphering the biosynthesis and signaling pathways of strigolactones. Studies utilizing strigolactone-deficient or insensitive mutants in model plants like Arabidopsis thaliana, rice (Oryza sativa), and pea (Pisum sativum) have led to the identification of key genes and proteins involved in these processes. plantaedb.comthegoodscentscompany.comresearchgate.netnih.govnih.gov

Mutations in genes encoding enzymes in the strigolactone biosynthetic pathway, such as DWARF27 (D27), CAROTENOID CLEAVAGE DIOXYGENASE 7 (CCD7), and CCD8, result in reduced or absent strigolactone production and characteristic phenotypes like increased shoot branching. nih.govmetabolomicsworkbench.orgnih.gov Similarly, mutations in genes involved in strigolactone signaling, such as MORE AXILLARY GROWTH2 (MAX2) and DWARF14 (D14), impair the plant's ability to perceive or respond to strigolactones. nih.govnih.govnih.gov

Computational Chemistry and Structural Biology for Receptor-Ligand Modeling

Computational chemistry and structural biology play a crucial role in understanding how strigolactones, including this compound, interact with their protein receptors at the molecular level. Strigolactone receptors, such as D14 in plants and their homologs like KAI2 and the ShHTL proteins in parasitic plants, belong to the α/β-hydrolase superfamily. researchgate.netnih.govoup.comnih.govscience.govnih.gov

Protein crystallography is a powerful technique used to determine the three-dimensional structures of these receptors, providing insights into their ligand-binding pockets and catalytic mechanisms. nih.govoup.comnih.govresearchgate.net However, capturing stable crystal structures of receptors bound to their strigolactone ligands can be challenging. nih.govnih.govresearchgate.net

Computational methods, such as molecular docking and molecular dynamics simulations, complement experimental structural data by predicting how strigolactones bind to receptors and the conformational changes that occur upon binding. uni.lunih.govebi.ac.ukmetabolomicsworkbench.orgnih.govnih.gov These methods allow researchers to model the interactions between this compound and its receptors, providing insights into the structural basis for its activity and selectivity. For instance, computational studies have explored the binding of strigolactone analogs, including this compound, to protein targets, although some of this research has focused on non-plant systems like hepatocellular carcinoma-related proteins. metabolomicsworkbench.orgnih.gov Computational approaches are also valuable for studying the stereochemical aspects of strigolactone biosynthesis and interaction with receptors. uni.lu Structural comparisons of receptors from different plant species, including parasitic weeds with high strigolactone sensitivity, combined with computational modeling, help to elucidate the molecular basis of host-parasite interactions mediated by these signals. oup.comnih.govnih.gov

Bioassay Systems for Evaluating Biological Activity

Bioassay systems are fundamental for evaluating the biological activities of strigolactones, including this compound, and are essential for linking chemical structure to biological function. These assays utilize living organisms, tissues, or cells to measure the biological response to a compound. uni.luuni.lu Bioassays can be qualitative or quantitative, providing information on the presence of activity or the potency of a compound. plantaedb.comuni.luuni.lugenome.jpnih.gov

Key bioassay systems used in strigolactone research include:

Parasitic Seed Germination Assays: Strigolactones are potent germination stimulants for seeds of root parasitic weeds like Striga and Orobanche species. metabolomicsworkbench.org These bioassays involve exposing pre-conditioned parasitic seeds to different concentrations of strigolactones and measuring the percentage of germinated seeds. Studies have shown that this compound can induce germination in parasitic weeds, although its potency may differ compared to other strigolactones like strigol. uni-freiburg.dechemfaces.com

Arbuscular Mycorrhizal (AM) Fungal Hyphal Branching Assays: Strigolactones promote hyphal branching in symbiotic AM fungi, facilitating the plant-fungus interaction. Current time information in Nijmegen, NL. Bioassays involve observing the branching response of AM fungal hyphae to strigolactones under controlled conditions. Research has evaluated the activity of strigol diastereoisomers, including 2'-epistrigol, on AM fungal hyphal branching. Current time information in Nijmegen, NL.

Plant Development Assays: Strigolactones regulate various aspects of plant development, notably inhibiting shoot branching and influencing root architecture. nih.govnih.govnih.gov Bioassays using intact plants or excised plant parts allow for the assessment of these hormonal effects in response to applied strigolactones. Quantitative in planta bioassays using transgenic reporter lines have also been developed to monitor strigolactone perception and signaling. Specialized bioassays using model organisms like the moss Physcomitrium patens are also employed to study strigolactone responses and evolution. nih.gov

Comparative studies using bioassays have revealed differences in the biological activity of various strigolactone stereoisomers. For example, while both strigol and this compound can stimulate witchweed germination, strigol has been reported to be significantly more potent. uni-freiburg.dechemfaces.com Similarly, the stereochemistry at the 2' position, which distinguishes strigol from 2'-epistrigol and orobanchol (B1246147) from 2'-epiorobanchol, can influence their activity in inducing AM fungal branching or parasitic seed germination. Current time information in Nijmegen, NL.

The integration of these diverse bioassay systems with analytical, genetic, and computational approaches is essential for a comprehensive understanding of this compound's biological functions and its precise roles in plant development and interactions within the rhizosphere.

Biological Activity Data Examples from Bioassays:

| Compound | Organism/Assay | Observed Activity | Reference |

| (±)-Strigol | Gigaspora margarita (AM fungus) | Hyphal branching (active at 100 pg/disc) | Current time information in Nijmegen, NL. |

| (±)-2′-Epistrigol | Gigaspora margarita (AM fungus) | Hyphal branching (active at 100 pg/disc) | Current time information in Nijmegen, NL. |

| (±)-5-Epistrigol | Gigaspora margarita (AM fungus) | Hyphal branching (active at 100 pg/disc) | Current time information in Nijmegen, NL. |

| (±)-2′,5-bisthis compound | Gigaspora margarita (AM fungus) | Hyphal branching (active at 100 pg/disc) | Current time information in Nijmegen, NL. |

| (+)-Orobanchol | Gigaspora margarita (AM fungus) | Hyphal branching (highly active at 1 pg/disc) | Current time information in Nijmegen, NL. |

| (+)-2′-Epiorobanchol | Gigaspora margarita (AM fungus) | Hyphal branching (highly active at 1 pg/disc) | Current time information in Nijmegen, NL. |

| Strigol | Witchweed (Striga spp.) Germination | Potent stimulant | uni-freiburg.dechemfaces.com |

| This compound | Witchweed (Striga spp.) Germination | Stimulant, less potent than strigol | uni-freiburg.dechemfaces.com |

| ent-2′-epi-5-deoxystrigol | Striga Germination | Moderate yet potent activity (>30% germination) | |

| ent-2′-epi-strigol | Striga Germination | Moderate yet potent activity (>30% germination) | |

| Orobanchol | Striga Germination | Negligible activity (<10% germination) |

Q & A

Q. How should researchers design experiments to characterize Epistrigol’s physicochemical properties?

To systematically assess properties like solubility, stability, and crystallinity, employ a combination of spectroscopic (e.g., NMR, FTIR), chromatographic (HPLC), and thermal (DSC/TGA) methods. Include control groups for stability testing under varying pH and temperature conditions. Document instrument specifications (manufacturer, calibration) and replicate experiments to validate reproducibility .

Q. What statistical approaches are recommended for analyzing this compound’s dose-response relationships in preclinical studies?

Use non-linear regression models (e.g., sigmoidal dose-response curves) to estimate EC50/IC50 values. Validate assumptions of normality and homogeneity of variance via Shapiro-Wilk and Levene’s tests. For small sample sizes, apply bootstrapping to estimate confidence intervals. Predefine analysis plans to avoid post hoc bias .

Q. How can researchers ensure reproducibility in synthesizing this compound derivatives?

Adopt standardized protocols with explicit reaction conditions (e.g., solvent purity, catalyst ratios, temperature gradients). Publish detailed synthetic procedures in the main text for critical steps and provide raw spectral data (e.g., NMR peaks, HPLC chromatograms) in supplementary materials. Cross-validate results with independent replicates .

Q. What literature review strategies are effective for identifying knowledge gaps in this compound’s mechanism of action?

Use specialized chemistry databases (e.g., SciFinder, Reaxys) to filter primary studies by target pathways (e.g., enzyme inhibition, receptor binding). Map contradictions in reported IC50 values or conflicting mechanistic hypotheses using citation-tracking tools. Prioritize peer-reviewed studies with robust experimental validation .

Advanced Research Questions

Q. How should researchers resolve contradictions in this compound’s pharmacokinetic data across species?

Conduct sensitivity analyses to identify covariates (e.g., metabolic enzyme expression, plasma protein binding). Use compartmental modeling to compare interspecies scaling factors. Validate hypotheses via in vitro hepatocyte assays or CRISPR-edited cell lines to isolate metabolic pathways. Document outliers and justify exclusion criteria .

Q. What methodologies optimize this compound’s selectivity against off-target receptors in structural analogs?

Apply computational docking (e.g., AutoDock Vina) to predict binding affinities, followed by in vitro competitive binding assays. Use CRISPR-based gene knockout models to confirm target specificity. Employ structure-activity relationship (SAR) studies to iteratively refine substituent groups .

Q. How can researchers address low yield issues in this compound’s large-scale synthesis without compromising purity?

Optimize reaction parameters via design of experiments (DoE) to identify critical factors (e.g., catalyst loading, solvent polarity). Implement continuous-flow chemistry to enhance reproducibility. Characterize impurities via LC-MS and refine purification protocols (e.g., gradient column chromatography) .

Q. What strategies validate this compound’s proposed metabolic pathways when in vitro and in vivo data conflict?

Integrate radiolabeled tracer studies with mass spectrometry imaging (MSI) to track metabolite distribution in tissues. Compare results with humanized liver mouse models. Use Bayesian statistics to quantify confidence in pathway predictions .

Q. How should researchers design controls to distinguish this compound’s direct effects from assay artifacts?

Include vehicle controls, enzyme-negative controls, and off-target inhibitors in enzymatic assays. For cell-based studies, use isogenic wild-type vs. mutant lines. Validate findings with orthogonal assays (e.g., SPR for binding, qPCR for downstream gene expression) .

Q. What frameworks are effective for prioritizing this compound derivatives in structure-based drug discovery?

Apply multi-parameter optimization (MPO) scoring, integrating metrics like ligand efficiency, solubility, and ADMET properties. Use machine learning models trained on historical data to rank candidates. Validate top candidates with in vivo pharmacokinetic/pharmacodynamic (PK/PD) profiling .

Methodological Best Practices

- Data Contradictions : Systematically document conflicting results and conduct meta-analyses to identify methodological variability (e.g., assay conditions, sample preparation) .

- Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw data in public repositories (e.g., Zenodo, ChemRxiv) .

- Ethical Compliance : Declare IRB/IACUC approvals for studies involving biological samples and cite Material Transfer Agreements (MTAs) for proprietary reagents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.